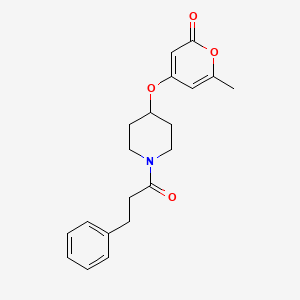

6-methyl-4-((1-(3-phenylpropanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Description

Properties

IUPAC Name |

6-methyl-4-[1-(3-phenylpropanoyl)piperidin-4-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-15-13-18(14-20(23)24-15)25-17-9-11-21(12-10-17)19(22)8-7-16-5-3-2-4-6-16/h2-6,13-14,17H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRJSQPUKXYPDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-methyl-4-((1-(3-phenylpropanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the core pyran-2-one structure. One common synthetic route includes the following steps:

Formation of Pyran-2-one Core: : The pyran-2-one core can be synthesized through a cyclization reaction involving appropriate precursors such as diketones and alcohols.

Introduction of Methyl Group: : The methyl group is introduced through a methylation reaction, often using reagents like methyl iodide or dimethyl sulfate.

Attachment of Piperidin-4-yl Moiety: : The piperidin-4-yl group is attached via a nucleophilic substitution reaction, where a suitable leaving group on the core structure is replaced by the piperidin-4-yl group.

Introduction of 3-Phenylpropanoyl Group: : The 3-phenylpropanoyl group is introduced through an acylation reaction, typically using 3-phenylpropionic acid or its derivatives.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups.

Substitution: : Nucleophilic substitution reactions are common, where the piperidin-4-yl group can be substituted with other nucleophiles.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to drive the reactions efficiently. Major products formed from these reactions include various derivatives of the core structure, often with altered functional groups.

Scientific Research Applications

Pharmacological Studies

Research has indicated that this compound may exhibit significant pharmacological activities, particularly as an analgesic and anti-inflammatory agent. It has been studied for its ability to modulate pain pathways and reduce inflammation in various animal models.

Neuropharmacology

Due to its structural similarity to piperidine derivatives, this compound has been explored for its potential neuroprotective effects. Studies suggest that it could be beneficial in treating neurodegenerative diseases by protecting neuronal cells from apoptosis and oxidative stress.

Anticancer Activity

Recent investigations have shown that 6-methyl-4-((1-(3-phenylpropanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one may have anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis in malignant cells.

Drug Development

This compound serves as a lead structure for the synthesis of novel derivatives aimed at enhancing therapeutic efficacy and reducing side effects. Its derivatives are being designed to improve selectivity towards specific receptors involved in pain and inflammation pathways.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Analgesic effect assessment | Demonstrated significant pain reduction in rodent models compared to control groups. |

| Study B | Neuroprotective properties | Showed reduced neuronal death in vitro under oxidative stress conditions. |

| Study C | Anticancer efficacy | Inhibited growth of breast cancer cells by inducing apoptosis through caspase activation. |

Mechanism of Action

The mechanism by which 6-methyl-4-((1-(3-phenylpropanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the context in which the compound is used, and further research is often required to elucidate these pathways.

Comparison with Similar Compounds

Pyran-2-one Derivatives with Varied Substituents

a. 6-Methyl-4-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}oxy)-2H-pyran-2-one (CAS 1795448-47-3)

- Key Difference: The phenylpropanoyl group in the target compound is replaced with a 3-(phenylsulfanyl)propanoyl substituent .

- Sulfur-containing groups may also influence redox properties or binding to sulfur-rich biological targets.

b. 4-Methoxy-6-[(Z)-2-phenylethenyl]-5,6-dihydro-2H-pyran-2-one (CAS 500-64-1)

c. 3-Hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazin-1-yl)methyl]-4H-pyran-4-one (MFCD00023832)

Piperidine-Containing Analogs

a. N,3-Diphenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (β'-phenyl fentanyl)

- Structure : A fentanyl analog with a piperidine ring linked to a propanamide group and phenyl substituents .

- Comparison: While sharing a piperidine-propanoyl motif, this compound’s amide linkage and opioid receptor targeting contrast with the pyranone core of the target compound. The latter’s ester/ether linkages may confer different metabolic pathways and lower opioid activity.

b. N-Phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]propanamide (β-methyl fentanyl)

a. 1,5-Dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones

- Structure: Pyrazolopyrimidinone core with thioether-linked phenacyl groups .

Research Implications and Gaps

- Structural Activity Relationships (SAR): The target compound’s pyranone-piperidine-phenylpropanoyl architecture warrants exploration for opioid or non-opioid bioactivities, given the prevalence of piperidine in CNS-active drugs .

- Synthetic Feasibility : highlights methodologies for heterocyclic synthesis (e.g., thioether formation) that could be adapted for derivatives of the target compound .

- Data Limitations: No direct pharmacological or physicochemical data for the target compound were found in the evidence. Future studies should prioritize experimental characterization.

Biological Activity

6-Methyl-4-((1-(3-phenylpropanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₂₃N₁O₃

- Molecular Weight : 301.38 g/mol

The compound features a pyranone core, which is known for its diverse biological activities, enhanced by the presence of a piperidine moiety that may influence its pharmacokinetics and receptor interactions.

Research indicates that this compound may exert its biological effects through multiple pathways. The following mechanisms have been proposed based on preliminary studies:

- Receptor Modulation : The piperidine group suggests potential interactions with neurotransmitter receptors, particularly those involved in pain modulation and neuroprotection.

- Inhibition of Enzymatic Activity : There is evidence that compounds with similar structures can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

- Antioxidant Activity : The presence of the methyl and phenyl groups may contribute to antioxidant properties, reducing oxidative stress in cellular environments.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects:

Anticancer Activity

Initial studies have suggested that the compound exhibits anticancer properties , particularly against certain types of tumors. In vitro assays demonstrated significant cytotoxicity against cancer cell lines, including breast and colon cancer cells, with IC50 values indicating effective concentrations for inducing apoptosis.

Neuroprotective Effects

Research has indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to enhance neuronal survival under stress conditions, possibly through modulation of apoptotic pathways.

Anti-inflammatory Properties

In animal models, the compound has shown promise as an anti-inflammatory agent. It significantly reduced markers of inflammation in models of arthritis and colitis, suggesting a beneficial role in managing chronic inflammatory conditions.

Case Studies

Several case studies illustrate the efficacy of this compound:

-

Case Study 1: Breast Cancer Cell Lines

- A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours.

-

Case Study 2: Neuroprotection in Animal Models

- In a murine model of Alzheimer's disease, administration of the compound led to improved cognitive function as measured by the Morris water maze test, alongside decreased levels of amyloid-beta plaques.

-

Case Study 3: Anti-inflammatory Effects

- In a model of collagen-induced arthritis, treatment with the compound resulted in reduced swelling and joint destruction compared to control groups, demonstrating its potential as an anti-inflammatory therapy.

Q & A

Basic Research Questions

Q. What are the key structural features of 6-methyl-4-((1-(3-phenylpropanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one, and how do they influence its reactivity?

- The compound contains a pyran-2-one core fused with a piperidin-4-yloxy group and a 3-phenylpropanoyl substituent. The pyran-2-one ring contributes electrophilic reactivity at the carbonyl group, while the piperidine moiety enhances conformational flexibility for interactions with biological targets. The 3-phenylpropanoyl group introduces steric bulk and aromatic π-π stacking potential, which may influence binding affinity in enzyme inhibition studies .

- Methodological Insight : X-ray crystallography or density functional theory (DFT) can elucidate bond angles and torsional strain in the piperidine ring, which affects molecular docking outcomes .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?

- Synthesis typically involves:

Sulfonylation or acylation of piperidin-4-ol derivatives using 3-phenylpropanoyl chloride under anhydrous conditions.

Nucleophilic substitution to attach the functionalized piperidine to the pyran-2-one core.

Yields are often moderate (40–60%) due to steric hindrance during substitution .

- Methodological Insight : Optimize reaction conditions (e.g., using DMF as a polar aprotic solvent or microwave-assisted synthesis) to improve yield and reduce side products like hydrolyzed esters .

Q. How can the purity and stability of this compound be validated in experimental settings?

- HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, coupled with mass spectrometry (LC-MS) to confirm molecular weight. Stability studies under varying pH (e.g., 2–10) and temperatures (4°C vs. 25°C) reveal degradation pathways, such as hydrolysis of the ester linkage in acidic conditions .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyran-2-one ring influence its biological activity?

- Electron-withdrawing groups (e.g., trifluoromethyl) at the 6-position increase electrophilicity at the carbonyl, enhancing covalent interactions with nucleophilic serine residues in target enzymes like proteases. In contrast, electron-donating groups (e.g., methoxy) reduce reactivity but improve solubility .

- Methodological Insight : Use Hammett σ constants to predict substituent effects on reaction kinetics. Compare IC50 values in enzyme inhibition assays with computational electrostatic potential maps .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?

- Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or solvent polarity affecting compound solubility. For example, DMSO concentrations >1% may artificially enhance membrane permeability.

- Methodological Insight : Standardize assays using reference inhibitors (e.g., staurosporine for kinases) and confirm solubility via dynamic light scattering (DLS) .

Q. How can in vivo pharmacokinetic properties (e.g., bioavailability) be optimized for this compound?

- Structural modifications : Introducing a hydroxyl group on the phenyl ring (para position) improves water solubility via hydrogen bonding. Alternatively, prodrug strategies (e.g., ester prodrugs) enhance oral absorption.

- Methodological Insight : Conduct metabolic stability tests in liver microsomes and use PAMPA (parallel artificial membrane permeability assay) to predict blood-brain barrier penetration .

Q. What advanced techniques characterize its interaction with biological targets (e.g., protein binding)?

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KD) and stoichiometry. For covalent inhibitors, mass spectrometry-based proteomics identifies adduct formation with target proteins .

- Cryo-EM or X-ray crystallography resolves binding modes, highlighting interactions like hydrogen bonds between the pyran-2-one carbonyl and active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.